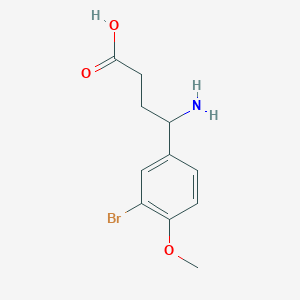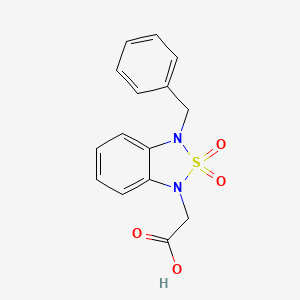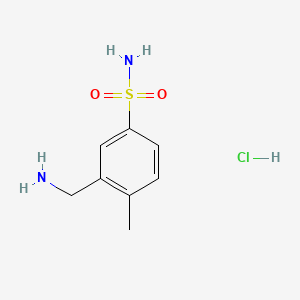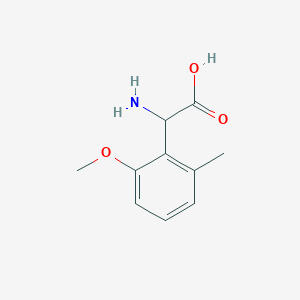![molecular formula C13H16ClFN2O B13546760 2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C13H15FN2O·HCl. It is a derivative of benzonitrile, featuring a fluorine atom at the second position and a hydroxy(piperidin-3-yl)methyl group at the fifth position. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.
Substitution Reaction: The hydroxy(piperidin-3-yl)methyl group is introduced through a substitution reaction, where the piperidine ring is attached to the benzonitrile core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the substitution and hydrochloride formation reactions.
Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-[oxo(piperidin-3-yl)methyl]benzonitrile.
Reduction: Formation of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxy(piperidin-3-yl)methyl group may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-5-[hydroxy(piperidin-4-yl)methyl]benzonitrile hydrochloride
- 2-chloro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride
- 2-fluoro-5-[hydroxy(morpholin-3-yl)methyl]benzonitrile hydrochloride
Uniqueness
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is unique due to the specific positioning of the fluorine atom and the hydroxy(piperidin-3-yl)methyl group. This configuration can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H16ClFN2O |
|---|---|
Molekulargewicht |
270.73 g/mol |
IUPAC-Name |
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-3-9(6-11(12)7-15)13(17)10-2-1-5-16-8-10;/h3-4,6,10,13,16-17H,1-2,5,8H2;1H |
InChI-Schlüssel |
NGHGMFYARDPODP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C(C2=CC(=C(C=C2)F)C#N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)


